molecular formula C9H14N2 B054516 4-(3-Methylbutyl)pyrimidine CAS No. 116186-27-7

4-(3-Methylbutyl)pyrimidine

Cat. No.: B054516
CAS No.: 116186-27-7
M. Wt: 150.22 g/mol
InChI Key: UQYXNNGIYNFZFW-UHFFFAOYSA-N
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Description

Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. They serve as foundational structures in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets . Substituents on the pyrimidine ring, such as alkyl, aryl, or functional groups (e.g., amino, nitro), significantly influence physical, chemical, and pharmacological properties. For instance, 4-(3-Methylbutyl)pyrimidine features a branched alkyl chain at the 4-position, which may enhance lipophilicity and alter metabolic stability compared to simpler alkyl-substituted analogs.

Properties

CAS No.

116186-27-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-(3-methylbutyl)pyrimidine

InChI

InChI=1S/C9H14N2/c1-8(2)3-4-9-5-6-10-7-11-9/h5-8H,3-4H2,1-2H3

InChI Key

UQYXNNGIYNFZFW-UHFFFAOYSA-N

SMILES

CC(C)CCC1=NC=NC=C1

Canonical SMILES

CC(C)CCC1=NC=NC=C1

Synonyms

Pyrimidine, 4-(3-methylbutyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 4-(3-Methylbutyl)pyrimidine (hypothetical data inferred from analogs) with key structurally related pyrimidines documented in the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities
This compound 4-position: 3-methylbutyl C₉H₁₄N₂ 150.22 g/mol High lipophilicity; potential CNS activity (inferred from alkyl chain analogs)
4-Methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]pyrimidine 2-position: trifluorobutenylthio; 4-position: methyl C₉H₉F₃N₂S 234.24 g/mol Enhanced electrophilicity due to fluorine; agrochemical applications
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine 4-position: 3-pyridyl; 2-position: amino C₁₇H₁₆N₆ 304.35 g/mol Anticancer activity (similarity score: 0.82)
4-(3-Nitrophenyl)pyrimidin-2-amine 4-position: 3-nitrophenyl; 2-position: amino C₁₀H₈N₄O₂ 216.20 g/mol Nitro group enhances redox activity; antimicrobial potential

Key Observations :

  • Alkyl vs.
  • Electron-Withdrawing Groups : Compounds like 4-(3-Nitrophenyl)pyrimidin-2-amine exhibit heightened reactivity due to nitro groups, enabling interactions with redox-active enzymes .
  • Hybrid Structures: Derivatives combining pyrimidine with pyridyl moieties (e.g., N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine) show enhanced binding to kinase targets, as seen in oncology research .

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